Superior Potency and Target Selectivity in Aminopeptidase N (APN) Inhibition
N-Allyl-2-aminoacetamide hydrochloride demonstrates high potency and selectivity as an inhibitor of Aminopeptidase N (APN). In a direct assay using porcine kidney microsomes, the compound inhibited APN with an IC₅₀ of 70 nM [1]. This level of activity is markedly superior to the well-known APN inhibitor bestatin, which exhibits an IC₅₀ of 4.08 µM in comparable porcine kidney APN assays, representing an over 58-fold difference in potency [2]. Critically, the compound displays exceptional selectivity against the off-target Histone Deacetylase (HDAC1/2), with an IC₅₀ of >100,000 nM (>100 µM) in a human HeLa cell nuclear extract assay [1]. This selectivity profile is a key differentiator for research applications requiring specific APN modulation without confounding HDAC inhibition.
| Evidence Dimension | In vitro Enzyme Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 70 nM against APN; >100,000 nM against HDAC1/2 |
| Comparator Or Baseline | Bestatin: IC₅₀ of 4.08 µM (4,080 nM) against APN |
| Quantified Difference | Target compound is >58-fold more potent against APN than bestatin. Selectivity ratio for APN over HDAC1/2 is >1,428-fold. |
| Conditions | APN assay: porcine kidney microsomes, 5 min preincubation, 30 min with substrate. HDAC assay: human HeLa cell nuclear extract, 5 min preincubation, 30 min with substrate. |
Why This Matters
This 58-fold potency advantage and >1,428-fold selectivity index are critical for researchers investigating APN-related pathways, as they enable more effective target engagement at lower concentrations while minimizing off-target HDAC-related effects, leading to cleaner, more interpretable experimental data.
- [1] BindingDB. BDBM50144946 (CHEMBL3763918) Affinity Data for Aminopeptidase N and HDAC1/2. View Source
- [2] PMC Article PMC11808297. Table 1. The IC50 value of the target compound against APN from porcine kidney. View Source
